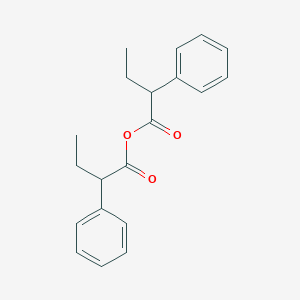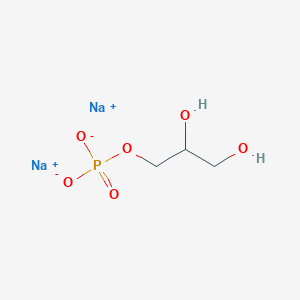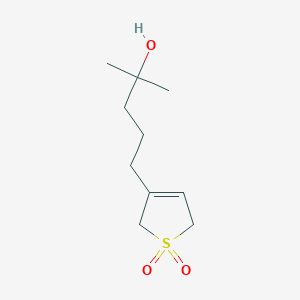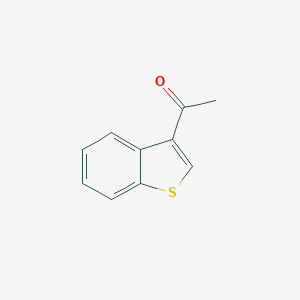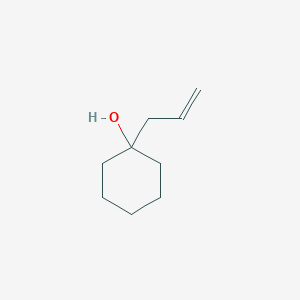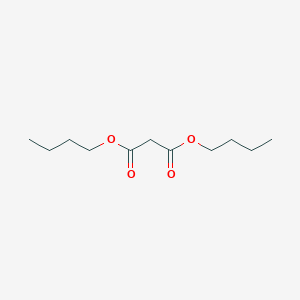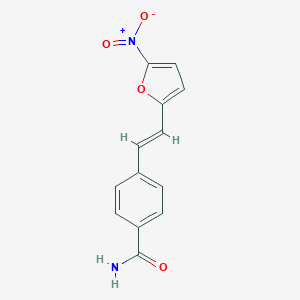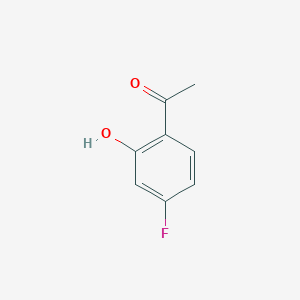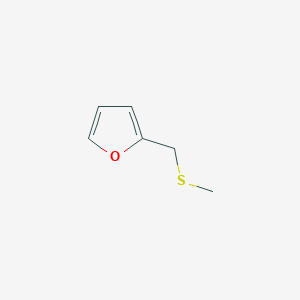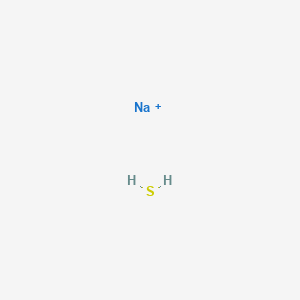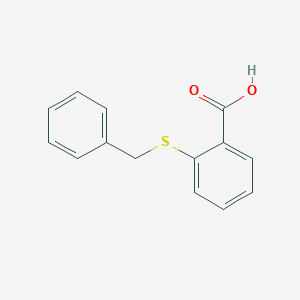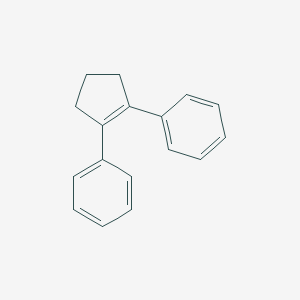
1,2-Diphenyl-1-cyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPC is a cyclic organic compound that contains two phenyl rings and a cyclopentene ring. It is a colorless liquid that is soluble in organic solvents such as benzene and ether. DPC has been the subject of numerous scientific studies due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of DPC is not fully understood, but it is believed to involve the formation of a stable diradical intermediate. This intermediate can undergo various reactions, including cyclization and hydrogenation, which can result in the formation of different products.
Biochemical And Physiological Effects
DPC has been shown to have various biochemical and physiological effects. In one study, DPC was found to inhibit the growth of cancer cells in vitro. Additionally, DPC has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
Advantages And Limitations For Lab Experiments
One advantage of using DPC in lab experiments is its unique structure, which can lead to the formation of various products through different reaction pathways. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using DPC is its instability, which can make it difficult to handle in certain experiments.
Future Directions
There are numerous future directions for research on DPC. One area of interest is the development of new synthetic methods for DPC and its derivatives. Additionally, DPC's potential applications in materials science and medicinal chemistry warrant further investigation. Finally, the mechanism of action of DPC and its effects on various biological systems require further study.
In conclusion, DPC is a unique and versatile compound that has garnered attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DPC is necessary to fully understand its potential and limitations.
Synthesis Methods
The synthesis of DPC can be achieved through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. One common method involves the reaction between diphenylacetylene and cyclopentadiene in the presence of a catalyst such as nickel or palladium. This reaction results in the formation of DPC and hydrogen gas.
Scientific Research Applications
DPC has been studied extensively for its potential applications in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and materials. Additionally, DPC has been investigated for its potential use as a photochromic material, which can change color in response to light.
properties
CAS RN |
1485-98-9 |
|---|---|
Product Name |
1,2-Diphenyl-1-cyclopentene |
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
AUVWCPCEPJBZAG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



